ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate
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Overview
Description
Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is an organic compound with the molecular formula C11H18O3 It is a derivative of cyclopropanecarboxylate, featuring a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with tetrahydro-2H-pyran-4-yl derivatives. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) under an inert atmosphere . The reaction is carried out at low temperatures (0-20°C) and involves the dropwise addition of the reactants to ensure controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropanecarboxylates.
Scientific Research Applications
Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-4-yl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropanecarboxylate moiety may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but with an acetate group instead of a cyclopropanecarboxylate group.
Tetrahydro-2H-pyran-4-ylmethanol: Contains a hydroxyl group instead of an ester group.
2-Methyltetrahydropyran: A methyl-substituted derivative of tetrahydropyran.
Uniqueness
Ethyl 2-(tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylate is unique due to the presence of both a cyclopropane ring and a tetrahydro-2H-pyran-4-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
ethyl 2-(oxan-4-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(12)10-7-9(10)8-3-5-13-6-4-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGYEOGCKPXGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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